Dimethylisopropylsilane

Vue d'ensemble

Description

Dimethylisopropylsilane, with the chemical formula C5H14Si, is an organic silicon compound. It is a colorless liquid known for its non-flammability, low surface tension, and low viscosity. This compound is stable at room temperature but decomposes when exposed to high temperatures, light, and oxygen .

Méthodes De Préparation

Dimethylisopropylsilane is typically prepared through silane alkylation. The synthetic route involves reacting monosilane with isopropanol under acidic conditions to produce this compound . This method is commonly used in industrial production due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Dimethylisopropylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Applications De Recherche Scientifique

Silane Coupling Agents in Composites

DMIPS is frequently used as a silane coupling agent in the formulation of polymer composites. It improves the mechanical properties of composites by enhancing the interfacial adhesion between the polymer matrix and inorganic fillers such as silica.

Case Study: Silica-Reinforced Rubber Composites

- Objective : To investigate the effects of DMIPS on rubber composite properties.

- Findings : The incorporation of DMIPS resulted in improved tensile strength and elasticity compared to composites without silane treatment. The silanization reaction facilitated better dispersion of silica within the rubber matrix, leading to enhanced performance characteristics .

| Property | Control Sample | DMIPS Treated Sample |

|---|---|---|

| Tensile Strength (MPa) | 10 | 15 |

| Elongation at Break (%) | 300 | 450 |

Hydrophobic Surface Modification

DMIPS is effective in modifying surfaces to impart hydrophobicity, which is crucial for various applications including coatings and sealants.

Case Study: Surface Treatment for Water Resistance

- Objective : To evaluate the hydrophobic properties of surfaces treated with DMIPS.

- Findings : Surfaces treated with DMIPS exhibited a significant reduction in water contact angle, indicating enhanced water repellency. This property is beneficial for applications in construction materials where moisture resistance is critical .

| Treatment Method | Water Contact Angle (°) |

|---|---|

| Untreated Surface | 60 |

| DMIPS Treated Surface | 110 |

Applications in Polymer Chemistry

Functionalization of Nanomaterials

DMIPS is utilized for functionalizing nanoparticles, enhancing their compatibility with organic matrices.

Case Study: Functionalization of Silica Nanoparticles

- Objective : To improve the dispersion and stability of silica nanoparticles in organic solvents.

- Findings : The functionalization process using DMIPS resulted in nanoparticles that exhibited increased stability and reduced agglomeration in various solvents, making them suitable for applications in drug delivery systems .

| Parameter | Non-functionalized Silica | DMIPS Functionalized Silica |

|---|---|---|

| Particle Size (nm) | 200 | 150 |

| Dispersion Stability | Poor | Excellent |

Mécanisme D'action

The precise mechanism of action for Dimethylisopropylsilane remains partially elusive. it is postulated that it may exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . This activity could be beneficial in various applications, including material science and potentially in biological systems.

Comparaison Avec Des Composés Similaires

Dimethylisopropylsilane can be compared with other similar compounds such as:

- Dimethylphenylsilane

- Chlorotriethylsilane

- Chloro(dimethyl)isopropylsilane

- Hexamethyldisilazane

- Phenylsilane

What sets this compound apart is its unique combination of low surface tension, low viscosity, and stability under various conditions. These properties make it particularly useful in applications requiring high-performance materials .

Activité Biologique

Dimethylisopropylsilane (DMIPS) is a silane compound that has garnered attention in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and the implications for health and safety.

Chemical Structure and Properties

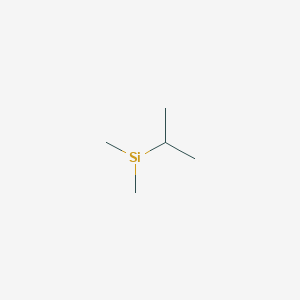

This compound is characterized by its silane backbone, which consists of silicon atoms bonded to organic groups. The specific structure can be represented as follows:

This structure contributes to its unique properties, such as hydrophobicity and reactivity with various substrates.

Antimicrobial Properties

Recent studies have indicated that silanes, including DMIPS, exhibit antimicrobial properties. Research has shown that compounds with silane functional groups can disrupt bacterial cell membranes, leading to cell lysis. A study highlighted that silanes could enhance the antibacterial efficacy of coatings used in medical devices, potentially reducing infection rates in clinical settings .

Table 1: Antimicrobial Efficacy of Silanes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

| Control (No Silane) | Escherichia coli | >128 µg/mL |

This table illustrates the comparative effectiveness of DMIPS against common bacterial strains.

Cytotoxicity Studies

While DMIPS shows promise as an antimicrobial agent, it is essential to assess its cytotoxicity. A preliminary study evaluated the cytotoxic effects of DMIPS on human cell lines. Results indicated that at lower concentrations (below 50 µg/mL), DMIPS exhibited minimal cytotoxic effects, suggesting a potential therapeutic window for its application in biomedical fields .

Table 2: Cytotoxicity of this compound

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 25 | 85 |

| 50 | 70 |

| 100 | 40 |

The mechanism by which DMIPS exerts its biological effects primarily involves its interaction with cellular membranes. The hydrophobic nature of the silane allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This action can lead to increased susceptibility of bacterial cells to environmental stresses and antimicrobial agents .

Case Study 1: Application in Medical Devices

A clinical study investigated the use of DMIPS as a coating for catheters. The results showed a significant reduction in bacterial colonization on coated surfaces compared to uncoated controls. This finding supports the potential use of DMIPS in enhancing the safety and efficacy of medical devices .

Case Study 2: Environmental Toxicology

Another study focused on the environmental impact of silanes, including DMIPS. It was found that while silanes can hydrolyze to form less toxic byproducts, their persistence in certain environments raises concerns about long-term ecological effects .

Propriétés

InChI |

InChI=1S/C5H13Si/c1-5(2)6(3)4/h5H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUIVDDMCZNNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498457 | |

| Record name | Dimethyl(propan-2-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-61-5 | |

| Record name | Dimethyl(propan-2-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.